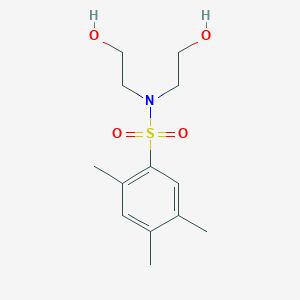
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as BES, is a sulfonamide derivative that has found wide application in scientific research. It is a water-soluble compound that is used as a buffering agent, and it has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
BES acts as a buffering agent by accepting or donating protons in response to changes in pH. It has a pKa of 7.5, which means that it is most effective as a buffer at physiological pH. BES has been shown to be a more effective buffer than other commonly used buffering agents such as HEPES and Tris.
Biochemical and Physiological Effects:
BES has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. BES has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, BES has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of BES as a buffering agent is its effectiveness at physiological pH. It is also a water-soluble compound, which makes it easy to use in experiments. However, BES has some limitations. It has been shown to be toxic to some cell types at high concentrations, and it can interfere with the activity of some enzymes.
Future Directions
There are several future directions for research on BES. One area of interest is its potential as a therapeutic agent. BES has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to explore its potential as a drug. Another area of interest is the development of new buffering agents that are more effective than BES. Finally, further research is needed to understand the mechanism of action of BES and its effects on biological systems.
Synthesis Methods
BES can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with diethanolamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water.
Scientific Research Applications
BES has found wide application in scientific research as a buffering agent. It is commonly used in electrophysiology experiments to maintain a stable pH in the extracellular solution. BES has also been used in studies on the effects of pH on the activity of enzymes and other biological molecules.
properties
Product Name |
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C13H21NO4S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-10-8-12(3)13(9-11(10)2)19(17,18)14(4-6-15)5-7-16/h8-9,15-16H,4-7H2,1-3H3 |
InChI Key |
LKRYXONQXIWLER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCO)CCO)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCO)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)












